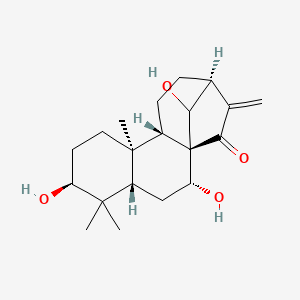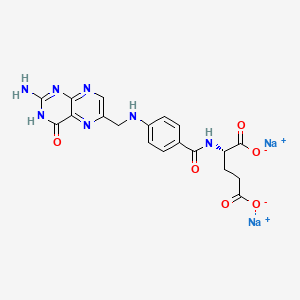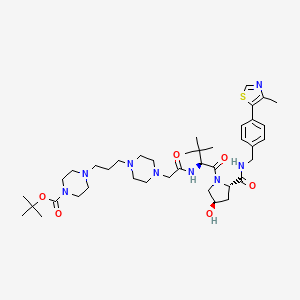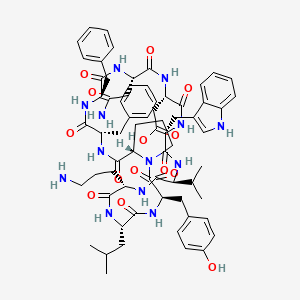
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a pentyl-dihydroindol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant properties, making it a candidate for further studies in cellular protection and aging.
Medicine: Preliminary research suggests that it may have therapeutic potential due to its ability to interact with specific biological targets, possibly offering benefits in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes[][3].
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, offering potential therapeutic benefits.
Signal Modulation: The compound can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis[][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Coumarin: Another chromen-4-one derivative with various biological activities.
Indole-3-acetic acid: An indole derivative with significant biological relevance in plants.
Uniqueness
5,7-Dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one stands out due to its unique combination of a chromen-4-one core and a pentyl-dihydroindol group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(1-pentyl-2,3-dihydroindol-3-yl)chromen-4-one |
InChI |
InChI=1S/C22H23NO4/c1-2-3-6-9-23-13-16(15-7-4-5-8-17(15)23)20-12-19(26)22-18(25)10-14(24)11-21(22)27-20/h4-5,7-8,10-12,16,24-25H,2-3,6,9,13H2,1H3 |
Clé InChI |
LLXJIEOEJKFWFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CC(C2=CC=CC=C21)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)



![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
